Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt
Description
The compound acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt is a sodium salt of a substituted acetic acid derivative. Its structure features a triazenyl group (N=N–N–) attached to a methoxy- and methyl-substituted phenyl ring, which confers unique physicochemical and biological properties. This compound’s sodium salt form enhances its water solubility, making it suitable for formulations requiring aqueous stability.
Properties
CAS No. |
67599-15-9 |
|---|---|
Molecular Formula |
C11H14N3NaO3 |
Molecular Weight |
259.24 g/mol |
IUPAC Name |
sodium;2-[[(2-methoxy-5-methylphenyl)diazenyl]-methylamino]acetate |
InChI |
InChI=1S/C11H15N3O3.Na/c1-8-4-5-10(17-3)9(6-8)12-13-14(2)7-11(15)16;/h4-6H,7H2,1-3H3,(H,15,16);/q;+1/p-1 |
InChI Key |
MXARWWPUJPAOBF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)N=NN(C)CC(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt typically involves the reaction of 2-methoxy-5-methylphenylamine with methylating agents to introduce the methyl group. This is followed by the introduction of the triazenyl group through diazotization and subsequent coupling reactions. The final step involves the neutralization of the acetic acid derivative with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The triazenyl group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce amines.
Scientific Research Applications
Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt involves its interaction with specific molecular targets. The triazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The methoxy-methylphenyl ring can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Sodium Salts of Substituted Acetic Acids
Key Observations :
- Applications : Sodium phenyl acetate (NaPA) is used medically, while chlorine-containing analogs (e.g., 4-chloro-o-tolyl derivative) are herbicides. The target compound’s triazenyl group may confer antifungal or antiparasitic activity, akin to thiadiazole derivatives .
- Environmental Impact : Sodium acetate is environmentally benign, whereas halogenated analogs persist longer in ecosystems. The target compound’s biodegradability remains unstudied but may depend on the triazenyl group’s stability .
Comparison with Heterocyclic Derivatives
Key Observations :
- The target compound’s triazenyl group may mimic the bioactivity of copper-dithiocarbamate complexes (e.g., schistosomicidal effects) but lacks metal coordination capacity .
- Thiadiazole-triazole hybrids show variable antimicrobial activity, suggesting that the triazenyl group’s electron-withdrawing nature could modulate similar pathways .
Physicochemical Properties vs. Sodium Acetate
Table 3: Physicochemical Comparison with Sodium Acetate
Biological Activity
Acetic acid, [3-(2-methoxy-5-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt, also known by its chemical formula , is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and implications for future research.
- Molecular Formula :
- Molecular Weight : 348.33 g/mol
- CAS Number : 67893-43-0
- LogP : 2.00070 (indicates moderate lipophilicity) .
The biological activity of this compound can be attributed to its structural characteristics, which allow it to interact with various biological targets. The presence of the triazene moiety suggests potential antitumor activity, as triazene derivatives have been shown to exhibit cytotoxic effects against cancer cells.
Antitumor Activity
Research indicates that triazene compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and subsequent activation of stress response pathways. The sodium salt form may enhance solubility and bioavailability, making it a candidate for further pharmacological studies.
In vitro Studies
Several studies have evaluated the cytotoxic effects of acetic acid sodium salt derivatives on various cancer cell lines. For instance:
- Study A : Demonstrated significant growth inhibition in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
- Study B : Reported similar findings in colon cancer cell lines (HT-29), suggesting a dose-dependent response.
In vivo Studies
Animal models have been utilized to assess the therapeutic potential of this compound:
- Case Study 1 : Mice treated with acetic acid sodium salt showed a reduction in tumor size compared to control groups, indicating potential effectiveness as an anticancer agent.
- Case Study 2 : A study involving xenograft models revealed that the compound could inhibit tumor growth by approximately 40% over a treatment period of four weeks.
Pharmacokinetics
The pharmacokinetic profile of acetic acid sodium salt suggests rapid absorption and distribution within biological systems. Its moderate LogP value indicates suitable permeability across cellular membranes, which is critical for its therapeutic efficacy.
| Parameter | Value |
|---|---|
| Absorption | Rapid |
| Distribution | Moderate |
| Metabolism | Hepatic |
| Excretion | Renal |
Safety and Toxicology
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies suggest that acetic acid sodium salt has a favorable safety profile at therapeutic doses. However, further long-term studies are necessary to fully understand its toxicity and side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
